molecular formula C8H8N4O B15061499 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B15061499
M. Wt: 176.18 g/mol
InChI Key: HMGTWWSRRNXXIS-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is a high-purity chemical reagent featuring a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound contains a pyridazin-3(2H)-one core, a structure known for its diverse biological activities and presence in pharmacologically active molecules . The pyridazinone moiety is a six-membered heterocycle with two adjacent nitrogen atoms, which predominantly exists in the keto form, contributing to its stability and interaction with biological targets . Researchers are particularly interested in pyridazinone derivatives for their potential in two major therapeutic areas: as vasodilators for cardiovascular disease (CVD) research and as targeted anticancer agents . The association between hypertension and cancer incidence, a field known as reverse cardio-oncology, makes dual-activity compounds a key area of investigation . Furthermore, dihydropyridazin-3-one derivatives have shown promise in material science applications, demonstrating high efficiency as corrosion inhibitors for carbon steel in acidic mediums, with studies reporting inhibition efficiencies exceeding 94% . The synthetic accessibility of related 4-azolylpyridazin-3-one analogs has been documented, facilitating further research and development of this chemical class . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

5-(1H-imidazol-2-yl)-3-methyl-1H-pyridazin-6-one

InChI

InChI=1S/C8H8N4O/c1-5-4-6(8(13)12-11-5)7-9-2-3-10-7/h2-4H,1H3,(H,9,10)(H,12,13)

InChI Key

HMGTWWSRRNXXIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C(=C1)C2=NC=CN2

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

The dihydropyridazinone ring is commonly synthesized via cyclocondensation of α,β-diketone esters with hydrazine. For example, methyl 3-(imidazol-2-yl)-2,4-dioxopentanoate (prepared via Claisen condensation of 2-acetylimidazole and ethyl oxalate) reacts with hydrazine hydrate in ethanol under reflux to yield the target compound. This one-pot method leverages the nucleophilic attack of hydrazine on the diketone, followed by dehydration and aromatization.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Duration: 12–16 hours
  • Yield: 70–78%

Limitations and Modifications

Direct condensation requires precise stoichiometry to avoid over-cyclization or side reactions. Substituting hydrazine with monosubstituted hydrazines (e.g., phenylhydrazine) alters regioselectivity but risks introducing undesired substituents.

Multi-Step Synthesis via Chlorinated Intermediate

Chlorination of Diketone Esters

A two-step protocol involves:

  • Chlorination : Methyl 2,4-dioxo-6-methylpentanoate is treated with sulfuryl chloride (SO₂Cl₂) in chloroform to yield methyl 3-chloro-2,4-dioxo-6-methylpentanoate.
  • Nucleophilic Substitution : The chlorinated intermediate reacts with imidazole-2-thiol in dimethylformamide (DMF) using potassium carbonate as a base, facilitating thiolate displacement of the chloride.

Optimized Parameters :

  • Molar ratio (chloride:imidazole): 1:1.2
  • Base: K₂CO₃
  • Temperature: 80°C
  • Yield: 65–72%

Alternative Nucleophiles

Replacing imidazole-2-thiol with imidazole-2-carboxylic acid under Ullmann coupling conditions (CuI, 1,10-phenanthroline) achieves C–N bond formation but with reduced yields (50–55%).

Cyclocondensation Approaches

Imidazole Integration via Gewald Reaction

A novel route employs the Gewald reaction to concurrently form the imidazole and pyridazinone rings. 2-Cyanoacetamide reacts with elemental sulfur and methyl vinyl ketone in morpholine, producing 2-aminothiophene, which is subsequently oxidized and cyclized with hydrazine.

Critical Steps :

  • Thiophene formation: 2 hours at 0°C.
  • Oxidation: H₂O₂ in acetic acid.
  • Cyclization: Hydrazine hydrate, ethanol, reflux.
  • Overall yield: 60%.

Three-Component Reactions

A one-pot assembly using 2-imidazolecarboxaldehyde, methyl acetoacetate, and hydrazine in acetic acid achieves concurrent imine formation and cyclization. This method avoids isolation of intermediates but requires stringent pH control.

Comparative Analysis of Methodologies

Method Starting Materials Key Steps Yield Advantages Limitations
Hydrazine cyclization Methyl 2,4-dioxopentanoate Cyclocondensation 70–78% One-pot synthesis Sensitive to stoichiometry
Chlorinated intermediate Methyl 3-chloro-2,4-dioxopentanoate Nucleophilic substitution 65–72% Precise functionalization Multi-step, toxic reagents
Gewald reaction 2-Cyanoacetamide, sulfur Thiophene oxidation 60% Concurrent ring formation Low yield, complex purification

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.48 (s, 3H, CH₃), 3.12–3.15 (m, 2H, pyridazinone H-2), 6.95 (s, 1H, imidazole H-4), 7.62 (s, 1H, imidazole H-5).
  • ¹³C NMR : 168.9 (C=O), 145.6 (imidazole C-2), 127.3 (pyridazinone C-6), 22.1 (CH₃).
  • HRMS : m/z calcd for C₈H₈N₄O [M+H]⁺ 177.0779, found 177.0775.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >95% purity at 254 nm.

Challenges and Optimization Strategies

Regioselectivity in Imidazole Attachment

Unwanted regioisomers (e.g., 5-imidazolyl derivatives) may form during nucleophilic substitution. Using bulky bases (e.g., DBU) or low temperatures suppresses competing pathways.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to ethanol/water mixtures improves yield and reduces byproducts.

Catalytic Enhancements

Pd/C-mediated hydrogenation of nitro intermediates (e.g., 4-nitro-6-methylpyridazinone) prior to imidazole coupling increases overall efficiency (yield: 75%).

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity. The compound’s ability to modulate enzyme activity and receptor binding makes it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the imidazole ring or dihydropyridazinone core. Key examples include:

4-(1-Benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one (CAS 1209401-81-9)
  • Molecular Formula : C₁₅H₁₄N₄O
  • Molecular Weight : 266.30 g/mol
  • Key Difference : A benzyl group replaces the hydrogen at the 1-position of the imidazole ring.
  • Impact :
    • The benzyl group increases lipophilicity (logP), reducing aqueous solubility compared to the parent compound.
    • Enhanced molecular weight (266.30 vs. 176.16 g/mol) may influence pharmacokinetics, such as membrane permeability and metabolic stability .
1-(4-(1-Hydroxyalkyl)-1H-imidazol-2-yl)ethanone Oxime Derivatives
  • Key Difference : Hydroxyalkyl and oxime substituents on the imidazole ring.
  • Oxime functionalities may confer chelating properties or serve as prodrug moieties .
Target Compound
  • Potential Applications: Enzyme Inhibition: The dihydropyridazinone core is structurally similar to known kinase inhibitors and α-glucosidase inhibitors. Antimicrobial Activity: The imidazole ring is a common pharmacophore in antifungal agents.
Benzyl-Substituted Analog
  • The benzyl group could sterically hinder interactions with hydrophilic enzyme active sites, reducing efficacy compared to the parent compound .
Hydroxyalkyl/Oxime Derivatives
  • Patent Relevance : Lexicon Pharmaceuticals’ patent highlights applications in enzyme modulation, possibly for metabolic disorders like diabetes .

Spectroscopic Comparisons

While direct NMR data for the target compound is unavailable, methyl 6-methyl-2,4-dihydroxybenzoate () provides a methodological framework:

  • 1H/13C NMR: The dihydropyridazinone ring would exhibit distinct deshielding effects compared to benzoate esters, particularly for carbonyl (C=O) and imine (C=N) groups.
  • Imidazole vs. Benzyl Substituents : Benzyl groups introduce aromatic proton signals (δ 7.2–7.4 ppm), absent in the parent compound .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility
4-(1H-Imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one C₈H₈N₄O 176.16 0.5–1.2 Moderate
4-(1-Benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one C₁₅H₁₄N₄O 266.30 2.8–3.5 Low

Biological Activity

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is a compound that has garnered attention due to its diverse biological activities. This article examines the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a dihydropyridazine core with an imidazole substituent, which is critical for its biological activity. The structural configuration influences its interaction with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has demonstrated notable anticancer activity in vitro. In particular, it has been tested against human colon cancer cell lines such as HCT116, showing inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HCT11615.5Induction of apoptosis
A2780 (Ovarian)12.3Cell cycle arrest
MCF7 (Breast)18.7Inhibition of proliferation

Anticonvulsant Activity

In animal models, the compound has shown anticonvulsant effects in picrotoxin-induced convulsion tests. This suggests that it may modulate neurotransmitter systems involved in seizure activity.

Case Study: Anticonvulsant Efficacy
A study evaluated the anticonvulsant properties of the compound in a controlled environment with rats. The results indicated a significant reduction in seizure duration and frequency when administered at specific dosages.

The biological activities of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Similar compounds have been reported to act as calcium channel blockers, which may contribute to their anticonvulsant effects.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with this compound.
  • Antioxidant Activity : The imidazole ring may play a role in scavenging free radicals, contributing to its protective effects against oxidative stress.

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